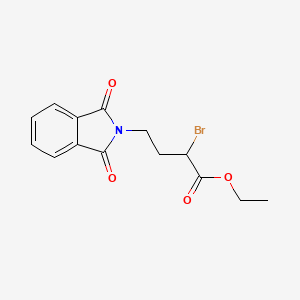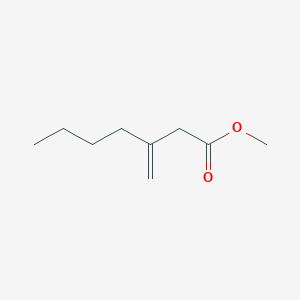
Methyl 3-methyleneheptanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-methyleneheptanoate is an organic compound with the molecular formula C9H16O2 It is an ester, characterized by the presence of a methylene group attached to the third carbon of the heptanoate chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methyl 3-methyleneheptanoate can be synthesized through several methods. One common approach involves the esterification of 3-methyleneheptanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically requires heating under reflux conditions to drive the esterification to completion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of automated systems for esterification, such as microwave-assisted derivatization, can significantly reduce reaction times and improve efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 3-methyleneheptanoate undergoes various chemical reactions, including:
Oxidation: The methylene group can be oxidized to form a carbonyl group.
Reduction: The ester functional group can be reduced to an alcohol.
Substitution: The methylene group can participate in substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like Grignard reagents or organolithium compounds can be employed.
Major Products
Oxidation: The major product is 3-oxoheptanoate.
Reduction: The major product is 3-methyleneheptanol.
Substitution: The products depend on the nucleophile used, but typically result in substituted heptanoates.
Wissenschaftliche Forschungsanwendungen
Methyl 3-methyleneheptanoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used in studies involving ester metabolism and enzymatic reactions.
Medicine: Research into its potential as a precursor for pharmaceuticals is ongoing.
Industry: It is used in the production of fragrances and flavoring agents due to its ester functional group.
Wirkmechanismus
The mechanism by which methyl 3-methyleneheptanoate exerts its effects involves its interaction with various molecular targets. The ester functional group can undergo hydrolysis to release the corresponding alcohol and acid, which can then participate in further biochemical pathways. The methylene group can also undergo reactions that modify the compound’s structure and activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 3-methylheptanoate: Similar in structure but lacks the methylene group.
Ethyl 3-methyleneheptanoate: Similar but with an ethyl ester instead of a methyl ester.
Methyl 3-methylenehexanoate: Similar but with a shorter carbon chain.
Uniqueness
This structural feature allows for unique chemical transformations and interactions that are not possible with other similar compounds .
Eigenschaften
Molekularformel |
C9H16O2 |
|---|---|
Molekulargewicht |
156.22 g/mol |
IUPAC-Name |
methyl 3-methylideneheptanoate |
InChI |
InChI=1S/C9H16O2/c1-4-5-6-8(2)7-9(10)11-3/h2,4-7H2,1,3H3 |
InChI-Schlüssel |
AKMVFCQANYGGHO-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(=C)CC(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzyl 6-cyano-3-azabicyclo[3.1.1]heptane-3-carboxylate](/img/structure/B13039798.png)


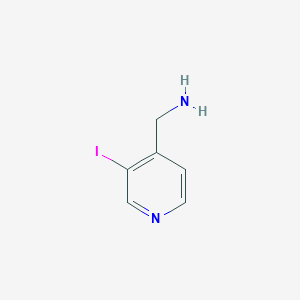
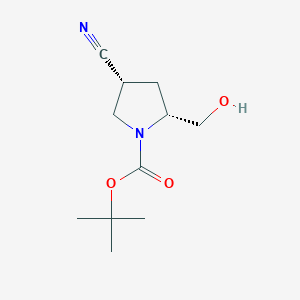

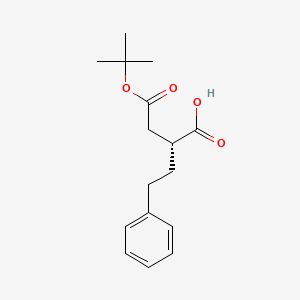
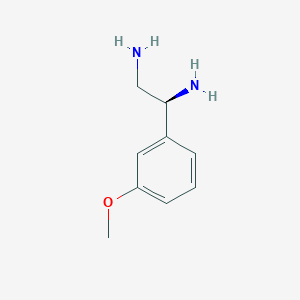
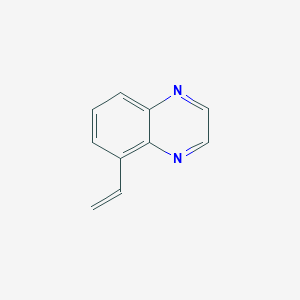

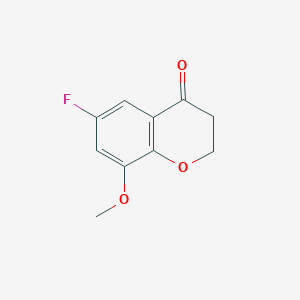
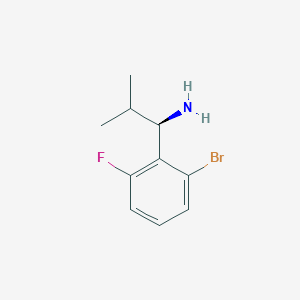
![2-(2-(Tert-butoxycarbonyl)-2-azaspiro[3.4]octan-5-YL)acetic acid](/img/structure/B13039865.png)
